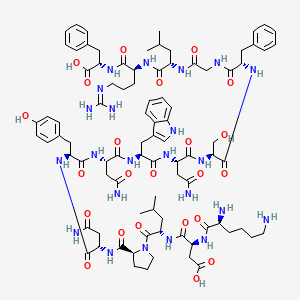

Kisspeptin-15

Beschreibung

Eigenschaften

Molekularformel |

C88H123N23O23 |

|---|---|

Molekulargewicht |

1871.1 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C88H123N23O23/c1-46(2)33-57(77(123)100-56(24-15-31-96-88(94)95)76(122)109-66(87(133)134)37-49-19-9-6-10-20-49)99-72(117)44-98-75(121)58(35-48-17-7-5-8-18-48)102-84(130)67(45-112)110-82(128)62(40-70(92)115)106-79(125)60(38-51-43-97-55-23-12-11-21-53(51)55)104-80(126)61(39-69(91)114)105-78(124)59(36-50-26-28-52(113)29-27-50)103-81(127)63(41-71(93)116)107-85(131)68-25-16-32-111(68)86(132)65(34-47(3)4)108-83(129)64(42-73(118)119)101-74(120)54(90)22-13-14-30-89/h5-12,17-21,23,26-29,43,46-47,54,56-68,97,112-113H,13-16,22,24-25,30-42,44-45,89-90H2,1-4H3,(H2,91,114)(H2,92,115)(H2,93,116)(H,98,121)(H,99,117)(H,100,123)(H,101,120)(H,102,130)(H,103,127)(H,104,126)(H,105,124)(H,106,125)(H,107,131)(H,108,129)(H,109,122)(H,110,128)(H,118,119)(H,133,134)(H4,94,95,96)/t54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 |

InChI-Schlüssel |

UPGGDOAAEKSKQI-UGPGGNGJSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Overview of the Kisspeptin System: Foundational Concepts in Chemical Biology and Neuroendocrinology

Historical Trajectory of Kisspeptin (B8261505) Research and Conceptual Shifts

The story of kisspeptin begins not in endocrinology, but in oncology. In 1996, the KISS1 gene was first identified in Hershey, Pennsylvania, and was characterized as a human metastasis suppressor gene due to its ability to inhibit the spread of melanoma and breast cancer. wikipedia.org The peptide product was initially termed "metastin" to reflect this anti-metastatic capability. gremjournal.comgremjournal.com For several years, research centered on its role in cancer biology. nih.gov

A significant conceptual shift occurred in the early 2000s. In 1999, an orphan G protein-coupled receptor, GPR54, was identified. wikipedia.orgnih.gov By 2001, several research groups had independently discovered that the peptide products of the KISS1 gene were the endogenous ligands for GPR54, which was subsequently renamed the kisspeptin receptor (KISS1R). karger.comnih.gov

The most pivotal moment in redefining the system's primary role came in 2003. Two independent studies revealed that individuals with inactivating mutations in the KISS1R gene (GPR54) experienced a failure to undergo puberty, a condition known as idiopathic hypogonadotropic hypogonadism. wikipedia.orgnih.gov This discovery was a watershed moment, repositioning the kisspeptin-KISS1R signaling pathway from a niche topic in cancer research to a central and indispensable regulator of the reproductive axis. nih.gov It became clear that its primary physiological function was in neuroendocrinology, specifically in governing the onset of puberty and controlling fertility by stimulating the release of gonadotropin-releasing hormone (GnRH). wikipedia.orge-enm.org

Molecular Architecture and Biosynthesis of Kisspeptin Peptides

The peptides of the kisspeptin family are all derived from a single precursor protein encoded by the KISS1 gene, located on chromosome 1q32 in humans. wikipedia.orggremjournal.comgremjournal.com This gene's initial transcript is a 145-amino acid preprohormone. gremjournal.comnih.gov This precursor is biologically inactive and must undergo enzymatic processing to yield the functional peptide isoforms. nih.gov

Following cleavage of a signal peptide, the prohormone is processed into several smaller, biologically active forms. gremjournal.com The most widely studied isoforms are distinguished by their amino acid length:

Kisspeptin-54 (Kp-54): Also known as metastin, this 54-amino acid peptide is a major circulating form. gremjournal.comnih.gov

Kisspeptin-14 (Kp-14): A 14-amino acid peptide. nih.govnih.gov

Kisspeptin-13 (Kp-13): A 13-amino acid peptide. nih.govnih.gov

Kisspeptin-10 (B1632629) (Kp-10): The shortest active fragment. nih.govnih.gov

A crucial feature of all these isoforms is that they share a common C-terminal decapeptide sequence, which is identical to Kp-10. nih.govfrontiersin.org This conserved region contains an Arg-Phe-NH2 motif (RF-amide motif), which is essential for binding to and activating the kisspeptin receptor. nih.govfrontiersin.org Kp-10 itself represents the minimum sequence required for full biological activity at the receptor. karger.comnih.gov

Table 1: Major Bioactive Kisspeptin Isoforms

| Isoform Name | Number of Amino Acids | Common Origin | Key Structural Feature |

|---|---|---|---|

| Kisspeptin-54 (Metastin) | 54 | Cleavage product of prepro-kisspeptin-145 | Contains the core C-terminal decapeptide sequence |

| Kisspeptin-14 | 14 | Cleavage product of Kp-54 | Contains the core C-terminal decapeptide sequence |

| Kisspeptin-13 | 13 | Cleavage product of Kp-54 | Contains the core C-terminal decapeptide sequence |

| Kisspeptin-10 | 10 | The core C-terminal sequence | Represents the minimal sequence for receptor activation |

The generation of the various kisspeptin peptides from the 145-amino acid precursor is accomplished through post-translational proteolytic cleavage. gremjournal.comkarger.com This processing occurs at specific, consensus cleavage sites within the preprohormone sequence, which are typically marked by pairs of basic amino acid residues (dibasic sites). karger.comoup.com The cleavage of the precursor first generates Kp-54, which can then be further processed to produce the shorter fragments Kp-14, Kp-13, and Kp-10. oup.com While the precise enzymes responsible for all cleavage steps are not fully elucidated, endopeptidases such as endopeptidase 24.15 (thimet oligopeptidase) have been shown to cleave and potentially regulate the activity of Kp-10, suggesting a mechanism for modulating the kisspeptin signal. oup.com

The Kisspeptin Receptor (KISS1R/GPR54): A G-Protein Coupled Receptor (GPCR) at the Core of Signaling

The biological effects of all kisspeptin isoforms are mediated by a single receptor, the kisspeptin receptor (KISS1R), also known as GPR54. gremjournal.com KISS1R is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by a structure that spans the cell membrane seven times. gremjournal.comkarger.com

Upon binding of a kisspeptin peptide, KISS1R undergoes a conformational change that initiates intracellular signaling cascades. The receptor primarily couples to the Gαq/11 class of G-proteins. karger.com Activation of Gαq/11 leads to the stimulation of the enzyme phospholipase C (PLC). karger.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). karger.com

IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). karger.com Simultaneously, DAG activates protein kinase C (PKC). karger.com The combined elevation of intracellular Ca2+ and activation of PKC lead to further downstream signaling, including the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2, ultimately culminating in a cellular response. karger.com In GnRH neurons, this signaling cascade results in membrane depolarization and the secretion of GnRH. karger.comoup.com In addition to the primary Gαq/11 pathway, there is evidence that KISS1R can also signal independently of G-proteins through pathways involving β-arrestin.

Table 2: Key Components of the KISS1R Signaling Pathway

| Component | Abbreviation | Class/Type | Primary Function in the Pathway |

|---|---|---|---|

| Kisspeptin Receptor | KISS1R / GPR54 | G-Protein Coupled Receptor | Binds kisspeptin peptides to initiate signaling. |

| G-protein alpha q/11 | Gαq/11 | Heterotrimeric G-protein | Activated by KISS1R; stimulates Phospholipase C. |

| Phospholipase C | PLC | Enzyme | Cleaves PIP2 into DAG and IP3. |

| Inositol Trisphosphate | IP3 | Second Messenger | Mobilizes intracellular calcium from the endoplasmic reticulum. |

| Diacylglycerol | DAG | Second Messenger | Activates Protein Kinase C. |

| Protein Kinase C | PKC | Enzyme (Kinase) | Phosphorylates target proteins to elicit cellular responses. |

| Extracellular Signal-Regulated Kinase | ERK | Enzyme (Kinase) | A downstream MAPK activated by the cascade. |

Neuroendocrine Regulation by Hypothalamic Kisspeptin Signaling

Distinct Hypothalamic Kisspeptin (B8261505) Neuronal Populations and Their Specialized Roles

Anteroventral Periventricular Nucleus (AVPV) Kisspeptin Neurons

In contrast to the ARC kisspeptin neurons, those located in the AVPV are primarily associated with the positive feedback effects of sex steroids, particularly estrogen, which culminates in the pre-ovulatory LH surge.

Kisspeptin neurons in the AVPV exhibit significant sexual dimorphism, with a higher density and greater expression of kisspeptin in females compared to males researchgate.netresearchgate.net. This dimorphism is thought to underlie sex-specific differences in reproductive cyclicity and the generation of the ovulatory surge. These neurons project to GnRH neurons and are influenced by gonadal steroid feedback mechanisms researchgate.netresearchgate.netnih.gov.

Table 2: Sexual Dimorphism in Kisspeptin Neuron Distribution

| Hypothalamic Nucleus | Kisspeptin Neuron Characteristics | Sex Predominance | Role in Reproduction | Primary Source of Information |

| Arcuate Nucleus (ARC) | Co-expresses NKB and Dynorphin (B1627789) (KNDy neurons); GnRH pulse generator | Less pronounced | Pulsatile GnRH secretion; negative feedback | researchgate.netplos.orgresearchgate.netresearchgate.net |

| AVPV | Higher density and expression in females; mediate positive feedback | Female | Estrogen-induced LH surge; puberty onset | researchgate.netresearchgate.netnih.gov |

Modulation of Sex Steroid Feedback Mechanisms on GnRH Secretion

Sex steroids, primarily estrogen and testosterone (B1683101), exert profound influences on GnRH secretion by acting through kisspeptin neurons, thereby modulating the HPG axis.

Elevated levels of estrogen trigger a positive feedback mechanism that leads to the pre-ovulatory surge of LH and FSH. This surge is critically dependent on kisspeptin neurons in the AVPV. Estrogen, acting via estrogen receptors, upregulates kisspeptin expression in AVPV neurons researchgate.netnih.gov. Furthermore, progesterone (B1679170), acting as neuroprogesterone, signals through progesterone receptors (PGRs) in these kisspeptin neurons, potentially via a membrane-initiated PGR-Src signaling pathway, to initiate the LH surge nih.gov.

Gonadal steroids, including estrogen and testosterone, also exert negative feedback on GnRH secretion. This inhibitory effect is primarily mediated by kisspeptin neurons in the ARC. Lower or fluctuating levels of these steroids can suppress kisspeptin expression and release from ARC neurons, thereby reducing GnRH pulsatility and subsequent gonadotropin secretion researchgate.netresearchgate.net.

Table 3: Kisspeptin Variants and Receptor Binding

| Kisspeptin Variant | Receptor Binding Affinity/Activity | Primary Source of Information |

| Kisspeptin-10 (B1632629) | Active form; high affinity for GPR54 oup.comresearchgate.netnih.gov. Shows potent binding and activation of NPFFRs. | oup.comresearchgate.netnih.govkoreascience.krnih.gov |

| Kisspeptin-15 | High affinity for GPR54 nih.govkoreascience.krbioline.org.brkarger.comkoreascience.kr. Shows higher activity than full-length metastin. | researchgate.netnih.govkoreascience.krnih.govbioline.org.brkarger.comkoreascience.kr |

| Kisspeptin-54 | Full-length biologically active peptide; precursor for shorter forms. | researchgate.netkarger.com |

| Kisspeptin-14 | Shorter C-terminal derivative with high-affinity binding to GPR54. | researchgate.netkarger.com |

| Kisspeptin-13 | Shorter C-terminal derivative with high-affinity binding to GPR54. | researchgate.netkarger.com |

Compound List:

Kisspeptin

Kisspeptin-10

Kisspeptin-15

Kisspeptin-54

Kisspeptin-14

Kisspeptin-13

Neurokinin B (NKB)

Dynorphin (Dyn)

Gonadotropin-Releasing Hormone (GnRH)

Luteinizing Hormone (LH)

Follicle-Stimulating Hormone (FSH)

Estrogen (E2)

Testosterone

Progesterone

Neuroprogesterone (neuroP)

GPR54 (Kiss1 Receptor)

Metastin

Intracellular Signaling Cascades Activated by Kisspeptin/kiss1r Interaction

Initiation of G-Protein Dependent Signaling Pathways

The interaction between Kisspeptin-15 and KISS1R sets in motion a signaling cascade that is primarily dependent on the Gq/11 family of G-proteins. researchgate.nete-enm.org Upon ligand binding, KISS1R undergoes a conformational change, which in turn activates the associated Gq/11 protein. nih.gov This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein. oup.com The now active Gαq/11 subunit dissociates from the βγ-subunits and proceeds to interact with and activate its primary effector, phospholipase C (PLC). researchgate.nete-enm.orgoup.com This initiation is a critical step that links the extracellular signal (Kisspeptin-15) to the intracellular machinery of the cell.

Phospholipase C (PLC) Activation, Inositol (B14025) Trisphosphate (IP3) Production, and Intracellular Calcium Dynamics

Once activated by the Gαq/11 subunit, phospholipase C (PLC) acts on its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. researchgate.netnih.gov PLC cleaves PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.nete-enm.orgsmj.org.sg

IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which serves as a major intracellular calcium store. youtube.compcbiochemres.comoup.com This binding opens calcium channels, leading to a rapid and significant release of stored calcium (Ca2+) into the cytoplasm. researchgate.netoup.com Studies have demonstrated that various kisspeptin (B8261505) peptides, including Kisspeptin-15, effectively trigger this increase in intracellular calcium concentration ([Ca2+]i). researchgate.net In fact, research on eel kisspeptins showed that Kisspeptin-15 could activate the rat Kiss1R and induce a notable [Ca2+]i response in transfected CHO-K1 cells. This mobilization of intracellular calcium is a key event, as calcium acts as a crucial second messenger that modulates the activity of numerous downstream enzymes and proteins, thereby influencing a wide range of cellular functions. oup.com

The elevation of intracellular calcium can be biphasic, with a rapid, acute phase followed by a more sustained response, which appears to be dependent on the continuous presence of the kisspeptin ligand and dynamic trafficking of the KISS1R. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathways is another significant consequence of KISS1R signaling. researchgate.net These pathways are crucial for regulating a variety of cellular processes, including gene expression, cell proliferation, and differentiation. The activation of MAPK cascades is often linked to the initial products of PLC activity, particularly diacylglycerol (DAG) and the subsequent activation of Protein Kinase C (PKC). youtube.compcbiochemres.com

The phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) is one of the most consistently observed downstream effects of kisspeptin signaling across various cell types. youtube.com The binding of kisspeptin to KISS1R leads to a robust phosphorylation of ERK1/2. youtube.com This activation can be mediated through the DAG-PKC axis. pcbiochemres.com Furthermore, other mechanisms, such as the recruitment of β-arrestins, can also modulate ERK1/2 phosphorylation. youtube.compcbiochemres.com Specifically, β-arrestin 2 has been shown to enhance KISS1R signaling to ERK, while β-arrestin 1 may have an inhibitory effect. In some contexts, kisspeptin has been shown to stimulate ERK1/2 phosphorylation to influence the synthesis and secretion of other neuropeptides, such as Neuropeptide Y (NPY).

In addition to ERK1/2, the p38 MAPK pathway can also be activated by kisspeptin signaling, although this activation appears to be more cell-type specific than that of ERK1/2. youtube.com Studies have shown that in certain cell lines, such as hypothalamic NPY-secreting neurons, kisspeptin can activate p38 MAPK. However, in other cell types, like rat luteal cells or Chinese hamster ovary (CHO) cells, kisspeptin stimulates strong ERK1/2 phosphorylation with weak or no activation of p38. nih.govyoutube.com This differential activation suggests that the coupling of KISS1R to specific MAPK pathways can vary depending on the cellular context, allowing for tailored physiological responses.

Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway Activation

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is another avenue through which Kisspeptin-15 can exert its effects, although its activation is highly dependent on the specific cell type. The PI3K/Akt pathway is critically involved in regulating cell survival, growth, and apoptosis.

In some cellular contexts, such as in certain cancer cells and Sertoli cells under high-glucose conditions, kisspeptin has been shown to induce the phosphorylation and activation of Akt. This activation can have protective effects, for instance by suppressing apoptosis. Conversely, in other cell types, kisspeptin signaling has been reported to suppress the PI3K/Akt pathway, sometimes indirectly by interfering with other signaling pathways like that of the CXCR4 receptor. The variable effect of kisspeptin on the PI3K/Akt pathway underscores the complexity and context-specificity of its signaling network.

Exploration of Other Downstream Molecular Effectors and Interacting Pathways

Beyond the primary signaling cascades, the interaction of Kisspeptin-15 with KISS1R engages a broader network of downstream effectors and interacting pathways that fine-tune the cellular response.

β-Arrestins : These proteins are known to be recruited to the activated KISS1R. pcbiochemres.com They play a dual role: desensitizing the G-protein-mediated signal and acting as signal transducers themselves, notably in modulating the ERK pathway.

Rho GTPases : In human airway smooth muscle cells, KISS1R activation has been shown to reduce the levels of active Rho-GTPase and alter the expression of actin-associated proteins like CDC42 and cofilin, thereby inhibiting cell migration.

cAMP/PKA Pathway : While KISS1R is primarily coupled to Gq/11, there is evidence suggesting it can also influence cyclic AMP (cAMP) levels and Protein Kinase A (PKA) activation in certain cells, which can in turn inhibit migratory processes.

Nuclear Factor-κB (NF-κB) : The ERK and PI3K/Akt pathways can converge on the transcription factor NF-κB, which plays a role in the expression of various genes, including those for matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. nih.gov

Ion Channels : In neurons, kisspeptin signaling leads to the depolarization of the cell membrane by modulating the activity of multiple ion channels, including the inhibition of inwardly rectifying potassium channels. researchgate.netpcbiochemres.com

This intricate web of signaling pathways allows Kisspeptin-15 to elicit a wide range of specific physiological responses, from the regulation of hormone secretion to the control of cell movement and survival. researchgate.net

Data Tables

Table 1: Key Signaling Molecules in the Kisspeptin-15 Pathway

| Molecule | Class | Primary Role in Pathway |

| KISS1R (GPR54) | G-Protein Coupled Receptor | Binds Kisspeptin-15, initiating the signal. researchgate.net |

| Gαq/11 | G-Protein Subunit | Activated by KISS1R; activates Phospholipase C. e-enm.org |

| Phospholipase C (PLC) | Enzyme | Cleaves PIP2 into IP3 and DAG. researchgate.net |

| Inositol Trisphosphate (IP3) | Second Messenger | Mobilizes intracellular calcium from the ER. e-enm.org |

| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C. e-enm.org |

| Calcium (Ca2+) | Second Messenger | Activates various downstream enzymes and proteins. oup.com |

| ERK1/2 | Mitogen-Activated Protein Kinase | Regulates gene expression, proliferation. youtube.com |

| p38 MAPK | Mitogen-Activated Protein Kinase | Cell-type specific regulation of cellular stress responses. |

| Akt (Protein Kinase B) | Serine/Threonine Kinase | Regulates cell survival and apoptosis. |

Table 2: Summary of Kisspeptin-15 Intracellular Signaling Cascades

| Pathway | Initiating Event | Key Mediators | Major Downstream Effects |

| Gq/11-PLC-Ca2+ Pathway | Kisspeptin-15 binds KISS1R | Gαq/11, PLC, IP3, DAG, Ca2+ | Neuronal depolarization, hormone secretion, enzyme activation. researchgate.nete-enm.org |

| MAPK/ERK Pathway | PKC activation, β-arrestin recruitment | DAG, PKC, β-arrestins, ERK1/2 | Regulation of gene expression, cell proliferation, differentiation. youtube.compcbiochemres.com |

| MAPK/p38 Pathway | Cell-type dependent activation | p38 | Cellular stress responses, inflammation. |

| PI3K/Akt Pathway | Cell-type dependent activation | PI3K, Akt | Regulation of apoptosis, cell survival, and growth. |

Mentioned Compounds

RhoA-dependent Signaling

Research has demonstrated that the interaction between kisspeptin and its receptor, KISS1R, can stimulate RhoA-dependent signaling pathways. nih.govresearchgate.net RhoA (Ras homolog gene family member A) is a small GTPase that plays a critical role in regulating the actin cytoskeleton, thereby influencing cell shape, polarity, and motility. Kisspeptin has been shown to activate RhoA-dependent signaling in various cancer cell lines. nih.govresearchgate.net This activation is a key component of the molecular mechanisms through which kisspeptin exerts its effects on cell migration and metastasis. oup.comnih.gov The stimulation of RhoA subsequently leads to the formation of stress fibers. oup.com

Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2 (EIF2AK2)

A significant downstream effector of kisspeptin signaling is the Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2 (EIF2AK2), also known as double-stranded RNA-activated protein kinase (PKR). nih.govspandidos-publications.com EIF2AK2 is a serine/threonine protein kinase that, upon activation, can phosphorylate the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to an inhibition of protein synthesis. nih.gov Studies have revealed that kisspeptin activates EIF2AK2-mediated signaling pathways to inhibit cancer growth and metastasis. nih.govspandidos-publications.com

The activation of EIF2AK2 by kisspeptin is mediated through the previously mentioned RhoA-dependent signaling. nih.govresearchgate.net Research demonstrates that kisspeptin phosphorylates EIF2AK2 via RhoA-mediated pathways in several types of cancer cells. nih.gov The significance of this pathway is highlighted by findings where the inhibitory effects of kisspeptin on the migration and invasion of cancer cells were nullified when EIF2AK2 expression was silenced or its gene was deleted. nih.govresearchgate.netspandidos-publications.com In vivo studies further confirmed that kisspeptin-activated EIF2AK2 signaling is crucial for the suppression of tumor growth and distant metastasis. nih.gov

Key Research Findings on Kisspeptin, RhoA, and EIF2AK2 Signaling

| Cell Lines Studied | Key Finding | Experimental Approach | Reference |

|---|---|---|---|

| SK-BR-3 (Breast cancer), PC-3 (Prostate cancer), LoVo (Colorectal adenocarcinoma) | Kisspeptin activates RhoA-dependent signaling and phosphorylates EIF2AK2, suppressing metastatic capabilities. | In vitro cell migration/invasion assays, RNA interference, in vivo metastasis assays. | nih.govspandidos-publications.com |

| Mouse Embryonic Fibroblasts (MEFs) | Deletion of the EIF2AK2 gene abolished the inhibitory effects of kisspeptin on cell migration and invasion. | Gene deletion studies, in vitro migration/invasion assays. | nih.govspandidos-publications.com |

| LoVo-derived xenograft tumors in nude mice | Kisspeptin inhibited tumor growth and distant metastasis through an EIF2AK2-dependent mechanism. | In vivo xenograft tumor model, experimental metastasis assay. | nih.gov |

Focal Adhesion Kinase (FAK) and Src Kinase Activity

Focal Adhesion Kinase (FAK) and Src kinase are non-receptor tyrosine kinases that are critical regulators of cell adhesion, migration, and survival signaling. nih.gov The kisspeptin/KISS1R system has been shown to modulate the activity of the FAK-Src pathway. nih.gov In human decidual stromal cells, kisspeptin agonists were found to decrease cell motility, and this effect was associated with a reduction in the phosphorylation of both FAK and Src tyrosine kinases. nih.gov Conversely, a kisspeptin antagonist increased their phosphorylation and cell motility. nih.gov

The functional link between kisspeptin signaling and the FAK-Src pathway was further established using siRNA knockdown experiments. The suppression of endogenous FAK and Src expression significantly diminished the effects of kisspeptin analogues on cell motility. nih.gov This indicates that the FAK-Src pathway is a key intracellular mediator of kisspeptin's regulatory role in cell motility, particularly in the context of embryo implantation and decidualization. nih.gov

Kisspeptin's Modulation of FAK-Src Pathway in Decidual Stromal Cells

| Agent | Effect on FAK/Src Phosphorylation | Effect on Cell Motility | Reference |

|---|---|---|---|

| Kisspeptin Agonist | Decreased | Decreased | nih.gov |

| Kisspeptin Antagonist | Increased | Increased | nih.gov |

| siRNA for FAK or Src | - | Suppressed the effects of kisspeptin analogues | nih.gov |

Regulation of Matrix Metalloproteinase (MMP) Expression and Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components, playing a pivotal role in processes like tissue remodeling, cell invasion, and metastasis. nih.govmdpi.com The kisspeptin/KISS1R system is a known regulator of MMP expression and activity. nih.govresearchgate.net Kisspeptin has been shown to regulate MMPs at both the transcriptional and protein levels. nih.govresearchgate.net

A key aspect of kisspeptin's anti-metastatic properties is its ability to suppress the transcription of MMP-9. nih.govresearchgate.net This regulation is thought to occur through transcription factors such as NF-κB. nih.govresearchgate.net In trophoblast cells, kisspeptin-10 (B1632629) treatment has been shown to reduce the activity and expression of MMP-2 and to inhibit the expression of a wider range of MMPs, including MMP-1, MMP-3, MMP-7, MMP-9, MMP-10, and MMP-14. nih.gov This inhibitory effect on MMPs results in the attenuation of trophoblast migration. nih.gov Furthermore, in studies on human decidual stromal cells, the knockdown of MMP-2 and MMP-9 was found to suppress the activation of cell motility mediated by kisspeptin analogues. nih.gov In the context of endometriosis, a condition associated with dysregulated MMP activity, the KISS1/KISS1R system is proposed as a potential suppressive complex to reduce MMP-2 and MMP-9 expression and prevent endometrial cell invasion. nih.gov

Extra Hypothalamic Contributions and Inter Systemic Regulatory Interactions of the Kisspeptin System

Role in Metabolic Homeostasis and Energy Balance Integration

The kisspeptin (B8261505) system, primarily recognized for its critical role in reproduction, is increasingly acknowledged for its influence on metabolic homeostasis and the integration of energy balance. researchgate.netnih.gov Kisspeptin neurons are strategically positioned to receive and process information about the body's energy status, thereby adjusting reproductive capabilities to align with available energy reserves. nih.gov This ensures that reproduction, an energetically demanding process, proceeds only when there is a surplus of energy. nih.gov

Kisspeptin and its receptor, KISS1R (also known as GPR54), are expressed in the endocrine pancreas, specifically in both beta and alpha cells within the islets of Langerhans, suggesting a direct role in regulating islet function. nih.govresearchgate.net Research has demonstrated that kisspeptin can modulate glucose-stimulated insulin (B600854) secretion (GSIS), although the precise nature of this modulation appears complex and may be concentration-dependent.

In human studies, administration of kisspeptin has been shown to enhance GSIS in vivo. nih.govnih.gov One study involving healthy men demonstrated that a kisspeptin infusion significantly increased insulin secretion following an intravenous glucose load. nih.govnih.gov This effect was corroborated by in vitro experiments where kisspeptin directly stimulated GSIS from both human pancreatic islets and a human beta-cell line. nih.govnih.gov The stimulatory effect on human islets was observed at kisspeptin concentrations similar to those achieved in the in vivo human studies. nih.gov

Conversely, some studies in animal models have reported conflicting results. While some have shown that kisspeptin increases GSIS in mouse, rat, and pig islets at certain glucose concentrations, others have reported an inhibitory effect on GSIS in mouse and rat islets. nih.gov There is also evidence suggesting that kisspeptin at nanomolar concentrations can suppress GSIS in mouse islets, while micromolar concentrations have a stimulatory effect. plos.org These discrepancies may be attributable to differences in experimental models, kisspeptin concentrations used, and the prevailing glucose levels. nih.gov

Recent research using a beta-cell specific GPR54 knockout mouse model suggests a physiological role for endogenous kisspeptin signaling in maintaining healthy glucose homeostasis, particularly with aging in females. endocrine-abstracts.org

Interactive Table: Effect of Kisspeptin on Glucose-Stimulated Insulin Secretion (GSIS)

| Study Type | Model | Kisspeptin Concentration | Effect on GSIS | Source |

|---|---|---|---|---|

| In vivo | Healthy Men | 1 nmol/kg/h | Enhanced | nih.govnih.gov |

| In vitro | Human Islets | 2.7 nM | Enhanced | nih.gov |

| In vitro | Human Beta-cell line | Not specified | Increased | nih.govnih.gov |

| In vitro | Mouse/Rat Islets | 0.1-1000 nM | Increased (at glucose ≥ 10 mM) | nih.gov |

| In vitro | Mouse/Rat Islets | 0.1-1000 nM | Inhibited | nih.gov |

| In vitro | Mouse Islets | Nanomolar | Suppressed | plos.org |

| In vitro | Mouse Islets | Micromolar | Stimulated | plos.org |

Administration of kisspeptin has been found to modulate the profiles of various serum metabolites in humans, in conjunction with its effects on insulin secretion. nih.govnih.gov In a study with healthy men, kisspeptin infusion led to significant changes in the patterns of several small molecules and lipid species. nih.gov Notably, a reduction was observed in lysophosphatidylcholine (B164491) (LPC 18:2), a metabolite that has been previously shown to be negatively correlated with insulin secretion. nih.gov This suggests that the alterations in the metabolome may be associated with the observed enhancement of insulin secretion. nih.gov However, the full extent and clinical significance of these kisspeptin-induced changes in the serum metabolite profile require further investigation. researchgate.net

Emerging evidence from animal models indicates that the kisspeptin system plays a role in the regulation of body weight, adiposity, and energy expenditure. nih.govuwa.edu.au Studies on mice with a global knockout of the kisspeptin receptor (Kiss1r KO) have revealed a metabolic phenotype characterized by obesity. uwa.edu.au This suggests that kisspeptin signaling is involved in maintaining normal body composition.

The increased adiposity in Kiss1r KO mice is associated with alterations in both white and brown adipose tissue. nih.govuwa.edu.au Specifically, these mice exhibit reduced gene expression of uncoupling protein 1 (UCP1) in brown adipose tissue, which is crucial for non-shivering thermogenesis and energy expenditure. uwa.edu.au This finding points towards a potential mechanism through which impaired kisspeptin signaling could lead to reduced energy expenditure and subsequent weight gain. nih.gov Furthermore, Kiss1r KO mice show increased leptin gene expression in white adipose tissue, which may be indicative of leptin resistance. uwa.edu.au

It is important to note that the body weight phenotype in these knockout models could be partially influenced by the associated hypogonadism and reduced estrogen levels. frontiersin.org However, studies in ovariectomized female mice suggest that a component of the obesity observed is a direct result of the loss of kisspeptin signaling, independent of sex steroid influence. frontiersin.org

The kisspeptin system is intricately linked with key metabolic hormones, including leptin, ghrelin, and insulin, which convey information about the body's energy status to the central nervous system. nih.govresearchgate.net This crosstalk is fundamental to the integration of metabolism and reproduction. nih.gov

Leptin: Leptin, a hormone produced by adipose tissue, signals energy sufficiency. Kisspeptin neurons are believed to be a key target for leptin, conveying this information to the reproductive axis. nih.govfrontiersin.org While direct action of leptin on kisspeptin neurons is still under investigation, it is thought that leptin can influence kisspeptin expression and release, thereby linking adiposity levels with reproductive function. nih.govresearchgate.net

Ghrelin: In contrast to leptin, ghrelin is an orexigenic hormone that signals hunger and is produced primarily by the stomach during fasting. frontiersin.org Arcuate kisspeptin neurons express the ghrelin receptor (GHSR), and ghrelin has been shown to decrease Kiss1 mRNA levels, consistent with its role as a signal of insufficient energy reserves. nih.govmdpi.com This interaction provides a mechanism by which a state of negative energy balance can suppress the reproductive axis via the kisspeptin system. mdpi.com

Insulin: Insulin, a key hormone in glucose homeostasis, also appears to interact with the kisspeptin system. Kisspeptin neurons in the arcuate nucleus express insulin receptors, suggesting a direct effect of insulin on these neurons to relay information about postprandial glucose levels to the reproductive axis. nih.gov This interaction may contribute to the reproductive dysfunction observed in conditions of insulin resistance. nih.govnih.gov Furthermore, as discussed previously, kisspeptin itself can influence insulin secretion from the pancreas. nih.govnih.govplos.org

Interactive Table: Kisspeptin-15 Crosstalk with Metabolic Hormones

| Hormone | Primary Function | Interaction with Kisspeptin System | Source |

|---|---|---|---|

| Leptin | Signals energy sufficiency (anorexigenic) | Influences kisspeptin expression and release, linking adiposity to reproductive function. | nih.govfrontiersin.orgresearchgate.net |

| Ghrelin | Signals hunger (orexigenic) | Decreases Kiss1 mRNA levels in arcuate kisspeptin neurons, suppressing the reproductive axis during negative energy balance. | nih.govmdpi.com |

| Insulin | Regulates glucose homeostasis | Acts on insulin receptors on arcuate kisspeptin neurons; kisspeptin can modulate insulin secretion. | nih.govnih.gov |

Influence on Stress Response Pathways

The kisspeptin system is also implicated in the body's response to stress, providing a link between the stress axis and the reproductive system. Chronic stress is known to have a profound impact on reproductive function, and kisspeptin neurons appear to be a key site where stress signals are integrated to modulate the reproductive axis. researchgate.netnih.gove-jarb.org

Chronic stress has been shown to suppress the hypothalamic-pituitary-gonadal (HPG) axis, and a key mechanism underlying this suppression is the downregulation of kisspeptin expression in the hypothalamus. researchgate.netnih.gove-jarb.orge-century.us Studies in various animal models have demonstrated that exposure to chronic stress, such as restraint stress or unpredictable mild stress, leads to a significant decrease in both Kiss1 gene mRNA and kisspeptin protein expression in the hypothalamus. researchgate.netnih.gove-jarb.orgresearchgate.net

This reduction in hypothalamic kisspeptin appears to be at least partially mediated by glucocorticoids, the primary stress hormones. researchgate.netnih.gov The glucocorticoid receptor is expressed in hypothalamic kisspeptin neurons, and studies have shown that chronic restraint stress-induced weight loss and negative reproductive changes are partially mediated through this receptor on kisspeptin neurons. researchgate.netresearchgate.net The activation of the hypothalamic-pituitary-adrenal (HPA) axis during stress leads to increased glucocorticoid levels, which in turn can inhibit the expression and release of kisspeptin, ultimately leading to a suppression of the reproductive axis. researchgate.netnih.gov

Interactive Table: Effect of Chronic Stress on Hypothalamic Kisspeptin Expression

| Stress Model | Animal Model | Effect on Kisspeptin Expression | Mediating Factor | Source |

|---|---|---|---|---|

| Chronic Restraint Stress | Mice | Decreased Kiss1 mRNA and protein | Glucocorticoids | researchgate.netnih.gov |

| Chronic Unpredictable Mild Stress | Mice | Suppressed Kisspeptin expression | Not specified | e-jarb.org |

| Chronic Light Stress | Rats | Decreased Kisspeptin expression | Not specified | e-century.us |

Interactions with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The kisspeptin system, primarily known for its critical role in regulating the reproductive axis, also exhibits interactions with the Hypothalamic-Pituitary-Adrenal (HPA) axis, which governs the body's response to stress. An anatomical basis for this interaction exists, as kisspeptin neurons project to key areas of the brain involved in stress regulation, such as the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.gov However, research into the functional nature of this interaction has yielded varied results, suggesting a complex and potentially context-dependent relationship.

Studies in animal models have produced conflicting findings. For instance, one study in adult male rats indicated that kisspeptin administration did not significantly alter the primary stress hormones adrenocorticotropin hormone (ACTH) and corticosterone (B1669441) under either basal or stress-induced conditions. nih.gov It did, however, show modest effects on the gene expression of stress-related neuropeptides like corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP). nih.gov Conversely, another study using the specific kisspeptin fragment KP-13 found that its direct administration into the brain of male rats did stimulate the HPA axis, leading to a significant increase in basal corticosterone levels. nih.gov This particular study also noted that KP-13 induced anxiety-like behaviors and an increase in body temperature. nih.gov The discrepancy between these findings could be attributed to the different kisspeptin peptides used (e.g., KP-10 versus KP-13) or variations in experimental protocols. u-szeged.hu

Chronic stress is a known activator of the HPA axis, resulting in elevated levels of glucocorticoids. frontiersin.orgresearchgate.net Kisspeptin neurons located in the hypothalamus are positioned to potentially mediate the effects of stress on both energy metabolism and reproduction, acting as a crucial link between the HPA and the reproductive Hypothalamic-Pituitary-Gonadal (HPG) axes. frontiersin.org In humans, however, a study using a biologically active dose of kisspeptin found no effect on circulating cortisol levels when compared with a placebo, adding another layer of complexity to the role of kisspeptin in HPA axis regulation. oup.com

Complex Roles in Cancer Biology and Metastasis Regulation

The kisspeptin system plays a multifaceted and often paradoxical role in cancer. The KISS1 gene was originally discovered as a metastasis suppressor gene in malignant melanoma. frontiersin.orgnih.gov Its peptide products, collectively known as kisspeptins, are recognized for their ability to inhibit the metastatic process by preventing the growth and colonization of secondary tumor sites. nih.govfrontiersin.org In numerous types of cancer—including gastric, ovarian, bladder, and pancreatic cancers—a loss of KISS1 expression is frequently correlated with a more aggressive disease phenotype, poorer patient prognosis, and increased tumor invasion. nih.govfrontiersin.orgfrontiersin.org Despite this primary identity as a metastasis suppressor, the function of the kisspeptin system is not uniform across all malignancies and can be highly context-dependent. frontiersin.orgnih.gov

Antimetastatic Mechanisms

The primary antitumor effects of kisspeptins are attributed to their ability to inhibit cancer cell proliferation, migration, and invasion. nih.govfrontiersin.org These actions are mediated through a variety of intracellular signaling pathways.

Inhibition of Cancer Cell Migration and Invasion

The activation of the kisspeptin receptor, KISS1R (also known as GPR54), has been demonstrated to suppress the migration and invasion of various cancer cells. nih.govfrontiersin.org Laboratory studies have confirmed that kisspeptins can inhibit the invasive properties of highly metastatic cell lines from breast, prostate, and colorectal cancers. nih.gov

Several molecular mechanisms have been identified:

Inhibition of Matrix Metalloproteinases (MMPs) : One key mechanism is the downregulation of MMPs, particularly MMP-2 and MMP-9. frontiersin.orgmdpi.com These enzymes are essential for breaking down the extracellular matrix, a critical step for cancer cell invasion. For example, in colorectal cancer cells, increased KISS1 expression was shown to block the PI3K/Akt/NF-κB signaling pathway, leading to reduced MMP-9 expression and suppressed invasiveness. frontiersin.org

Activation of EIF2AK2 Signaling : Kisspeptin can activate a signaling cascade involving the Ras homolog gene family member A (RhoA). nih.gov This leads to the phosphorylation and activation of the eukaryotic translation initiation factor 2α kinase 2 (EIF2AK2), a protein that plays a critical role in suppressing the metastatic capabilities of cancer cells. nih.gov

Modulation of FAK/Src Pathways : In endometrial cancer, the kisspeptin agonist KP-10 has been found to inhibit cell migration and invasion by downregulating the activation of focal adhesion kinase (FAK), Src, and the downstream ERK1/2 signaling pathways. nih.govoup.com

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for fueling tumor growth and enabling metastasis. nih.gov The kisspeptin peptide KP-10 has been identified as a potent inhibitor of angiogenesis. nih.govnih.gov It has been shown to disrupt several key steps in this process, including the migration, invasion, and tube formation of endothelial cells. nih.govnih.gov In vivo experiments have further demonstrated that KP-10 can inhibit tumor growth by restricting its blood supply. nih.govnih.gov

The anti-angiogenic effects of KP-10 are achieved through at least two distinct mechanisms:

Suppression of VEGF Expression : KP-10 inhibits the expression of Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis. It achieves this by preventing the transcription factor Sp1 from binding to the VEGF gene promoter. nih.govnih.gov

Blockade of Endothelial Cell Signaling : It directly blocks the activation of critical signaling pathways within endothelial cells, including the c-Src/FAK and Rac/Cdc42 pathways, which are necessary for cell movement and the formation of new vessels. nih.govnih.gov

Induction of Apoptosis in Cancer Cells

Beyond inhibiting movement and growth, the kisspeptin signaling system can also trigger programmed cell death, or apoptosis, in tumor cells. nih.govfrontiersin.org In several cancer models, including colorectal cancer and osteosarcoma, the activation of kisspeptin signaling pathways has been linked to an increase in apoptosis. frontiersin.orgnih.gov

The pro-apoptotic mechanisms include:

Increased Intracellular Calcium : A rise in intracellular calcium (Ca2+) levels, triggered by kisspeptin signaling, can act as a signal to halt cell proliferation and initiate apoptosis. nih.govfrontiersin.org

Activation of p53 : In osteosarcoma cells, KISS1 has been shown to activate the MAPK pathway, which in turn phosphorylates the tumor suppressor protein p53. nih.gov Activated p53 is a powerful initiator of the apoptotic cascade.

It is important to note the system's complexity, as some recent studies have reported that in certain cellular contexts, kisspeptin signaling may reduce p53 phosphorylation, suggesting that its role in apoptosis can be modulated by other cellular factors. mdpi.com

Context-Dependent and Cancer Type-Specific Effects

The function of the kisspeptin system in cancer is highly dependent on the specific tumor type and cellular environment. frontiersin.orgmdpi.com While it is a well-established metastasis suppressor in cancers such as melanoma, prostate, and colorectal cancer frontiersin.orgnih.gov, its role in other malignancies can be inconsistent or even contradictory.

Table 1: Summary of Kisspeptin's Context-Dependent Roles in Different Cancers

| Cancer Type | Predominant Role of Kisspeptin/KISS1R System | Key Research Findings | Citations |

|---|---|---|---|

| Melanoma | Metastasis Suppressor | KISS1 was first identified as a metastasis suppressor gene in melanoma. | frontiersin.orgnih.gov |

| Prostate Cancer | Metastasis Suppressor | Low KISS1R expression is linked to increased tumor aggressiveness. Signaling inhibits cell growth and metastasis via EIF2AK2 activation. | frontiersin.orgnih.govmdpi.com |

| Colorectal Cancer | Metastasis Suppressor | Suppresses invasiveness by inhibiting MMP-9 expression. | frontiersin.org |

| Gastric Cancer | Metastasis Suppressor | Reduced KISS1R expression is associated with tumor invasion and distant metastasis. | nih.govmdpi.comnih.gov |

| Breast Cancer | Controversial (Suppressor and Promoter) | Loss of KISS1 is seen in brain metastases, suggesting a suppressor role. However, in ERα-negative cells, KP-10 can promote invasion via EGFR transactivation. | nih.govnih.govjcancer.org |

| Hepatocellular Carcinoma | Potential Promoter | Some studies suggest a role in promoting invasion and metastasis. | nih.gov |

The most notable example of this dual role is in breast cancer. jcancer.org Some studies align with the suppressor hypothesis, showing that the loss of KISS1 expression is associated with metastasis to the brain. jcancer.org However, other research, particularly involving estrogen receptor-negative (ERα-negative) breast cancer cells, has demonstrated that KP-10 can actively promote cell migration and invasion by interacting with and transactivating the Epidermal Growth Factor Receptor (EGFR). nih.govjcancer.org These conflicting results may arise from differences in the epigenetic state of the cancer cells, the specific organ site of metastasis, or the stage of tumor progression. nih.gov This highlights that the ultimate effect of kisspeptin signaling is determined by the unique network of pathways active within a given cancer cell. mdpi.comresearchgate.net

Emerging Physiological Functions beyond Reproduction

While the role of the kisspeptin system in regulating the reproductive axis is well-established, emerging evidence has illuminated its involvement in a variety of other physiological processes. These extra-hypothalamic functions highlight the pleiotropic nature of kisspeptin signaling and open new avenues for understanding its broader biological significance.

Contribution to Placental Development and Function

The placenta is a primary source of kisspeptin during pregnancy, with circulating levels increasing dramatically as gestation progresses. nih.govresearchgate.netfrontiersin.org This placental-derived kisspeptin is crucial for a healthy pregnancy, playing a key role in the regulation of placentation. frontiersin.org Kisspeptin and its receptor, KISS1R, are expressed in both cytotrophoblasts and syncytiotrophoblasts. frontiersin.org

Research indicates that kisspeptin is involved in several critical aspects of placental development:

Trophoblast Invasion and Migration: Successful pregnancy relies on the precise regulation of extravillous trophoblast invasion into the uterine wall. researchgate.netuct.ac.za Kisspeptin has been shown to modulate this process by inhibiting excessive trophoblast migration. frontiersin.org It achieves this, in part, by down-regulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are enzymes that break down the extracellular matrix, and up-regulating their inhibitors (TIMPs). researchgate.netuct.ac.zanih.gov This suggests that kisspeptin acts as a key regulator to ensure that trophoblast invasion is appropriately controlled. nih.gov

Angiogenesis: The formation of new blood vessels, or angiogenesis, is vital for placental development. Kisspeptin has been implicated in the regulation of this process. Studies have shown that kisspeptin treatment can reduce the expression of the pro-angiogenic factor VEGF-A in first-trimester trophoblast cells. researchgate.netuct.ac.zanih.gov

Association with Pre-eclampsia: Dysregulation of the kisspeptin system has been linked to pregnancy complications like pre-eclampsia, a condition characterized by high blood pressure and potential organ damage. nih.gov While some studies report elevated plasma kisspeptin levels in women with pre-eclampsia, others have found lower levels, indicating that the exact role of kisspeptin in the pathogenesis of this disorder is still under investigation. nih.govnih.govbiotech-asia.org However, there is evidence of increased expression of kisspeptin and its receptor in the placentas of women with pre-eclampsia, suggesting that local dysregulation at the maternal-fetal interface may contribute to the shallow trophoblast invasion characteristic of the condition. nih.govbiotech-asia.org

A study on a rat model of maternal hypothyroidism demonstrated that kisspeptin treatment improved fetal-placental development. This was associated with increased placental expression of growth and transport factors and a reduction in placental oxidative damage. nih.gov

Table 1: Research Findings on Kisspeptin's Role in Placental Development

| Area of Investigation | Key Findings | References |

|---|---|---|

| Trophoblast Invasion | Kisspeptin inhibits trophoblast cell migration and invasion. | frontiersin.org |

| It down-regulates matrix metalloproteinases (MMPs) and up-regulates tissue inhibitors of metalloproteinases (TIMPs). | researchgate.netuct.ac.zanih.gov | |

| Angiogenesis | Kisspeptin treatment reduces the expression of VEGF-A in trophoblast cells. | researchgate.netuct.ac.zanih.gov |

| Pre-eclampsia | Altered circulating kisspeptin levels are observed in pre-eclamptic pregnancies. | nih.govnih.govbiotech-asia.org |

| Increased placental expression of kisspeptin and KISS1R is found in pre-eclampsia. | nih.govbiotech-asia.org | |

| Fetal Development | Kisspeptin treatment in a rat model improved fetal-placental development and reduced oxidative stress. | nih.gov |

Modulation of Emotional Regulation and Cognitive Processes

Beyond its reproductive functions, the kisspeptin system, with its extensive expression in limbic and paralimbic brain structures, is emerging as a significant modulator of emotional and cognitive processes. nih.govnih.gov

Emotional Processing and Mood: Studies in humans have shown that kisspeptin administration can enhance brain activity in limbic regions, such as the amygdala, in response to sexual and bonding-related stimuli. nih.gov This enhanced neural activity correlates with improved positive mood and a reduction in negative mood. nih.gov Specifically, kisspeptin has been observed to attenuate negative mood without affecting positive mood. nih.gov Functional magnetic resonance imaging (fMRI) studies have revealed that kisspeptin enhances frontal brain activity when individuals view negative images, a region known to be important for regulating negative mood. nih.govfrontiersin.org

Anxiety: The role of kisspeptin in anxiety has been a subject of investigation, with preclinical studies in animals showing conflicting results. oup.comoup.com However, recent human studies have provided more clarity. A study involving the administration of a biologically active dose of kisspeptin to both men and women found no effect on behavioral, biochemical, or physiological measures of anxiety. oup.comoup.com State anxiety scores, as measured by the State-Trait Anxiety Inventory (STAI-Y1-State), were not significantly altered by kisspeptin compared to a placebo. oup.comendocrine-abstracts.orgendocrine-abstracts.orgresearchgate.net Furthermore, there were no significant effects on circulating cortisol levels, blood pressure, or heart rate, all of which can be associated with anxiety. oup.comendocrine-abstracts.orgendocrine-abstracts.orgresearchgate.net This suggests that, in humans, kisspeptin does not induce anxiety. endocrine-abstracts.org

Cognitive and Behavioral Integration: The distribution of kisspeptin and its receptor throughout cortico-limbic brain areas provides a neuroanatomical basis for its role in integrating reproductive behavior with emotional states. nih.govresearchgate.net Research suggests that kisspeptin acts as a key neuromodulator of reproductive behavior and emotional control, linking the hypothalamic-pituitary-gonadal axis with higher-order brain functions. nih.govresearchgate.netoup.com

Table 2: Research Findings on Kisspeptin's Modulation of Emotion and Cognition

| Area of Investigation | Key Findings | References |

|---|---|---|

| Emotional Processing | Kisspeptin enhances limbic brain activity in response to sexual and bonding stimuli. | nih.gov |

| Mood Regulation | Kisspeptin administration attenuates negative mood. | nih.govnih.gov |

| It enhances frontal brain activity in response to negative images. | nih.govfrontiersin.org | |

| Anxiety | Administration of kisspeptin does not affect state anxiety in humans. | oup.comendocrine-abstracts.orgendocrine-abstracts.orgresearchgate.net |

| No significant changes in cortisol levels, blood pressure, or heart rate were observed. | oup.comendocrine-abstracts.orgendocrine-abstracts.orgresearchgate.net | |

| Behavioral Integration | Kisspeptin integrates reproductive behavior and emotional processing. | nih.govresearchgate.netoup.com |

Implication in Bone Health

Recent research has uncovered a potential role for kisspeptin in the regulation of bone metabolism, suggesting it may have direct effects on skeletal homeostasis. researchgate.net Both kisspeptin and its receptor are expressed in bone-forming osteoblasts and bone-resorbing osteoclasts. researchgate.net

Stimulation of Bone Formation: In-vitro studies have demonstrated that kisspeptin can promote the differentiation of osteoblast progenitors. nih.gov Specifically, kisspeptin treatment increased alkaline phosphatase levels in human bone marrow mesenchymal stem cells, a marker of osteoblast activity. nih.govresearchgate.net A clinical study in healthy men showed that acute administration of kisspeptin increased levels of osteocalcin, a marker of bone formation, by up to 24.3%. nih.govimperial.ac.uknihr.ac.uk This effect was observed to be independent of downstream sex steroid levels, suggesting a direct action on bone. nih.govresearchgate.net

Inhibition of Bone Resorption: In addition to promoting bone formation, kisspeptin has been shown to inhibit bone resorption. In-vitro experiments have revealed that kisspeptin robustly inhibits the resorptive activity of osteoclasts in a dose-dependent manner, with reductions of up to 53.4%. nih.govresearchgate.netresearchgate.net This dual action of stimulating bone formation while inhibiting bone resorption suggests that kisspeptin may beneficially uncouple bone turnover. nih.govimperial.ac.uk

Central and Peripheral Regulation: The influence of kisspeptin on bone appears to be multifaceted, involving both central and peripheral pathways. researchgate.netnih.gov While direct effects on bone cells have been demonstrated, there is also evidence for a "brain-to-bone" pathway, where kisspeptin neurons in the arcuate nucleus of the hypothalamus may influence skeletal homeostasis. researchgate.netnih.gov

Table 3: Research Findings on Kisspeptin's Implication in Bone Health

| Area of Investigation | Key Findings | References |

|---|---|---|

| Bone Formation | Kisspeptin promotes the differentiation of osteoblast progenitors in vitro. | nih.gov |

| It increases markers of bone formation (osteocalcin) in healthy men. | nih.govimperial.ac.uknihr.ac.uk | |

| Bone Resorption | Kisspeptin inhibits the activity of bone-resorbing osteoclasts in vitro. | nih.govresearchgate.netimperial.ac.uknihr.ac.ukresearchgate.net |

| Mechanism of Action | Kisspeptin appears to have direct effects on bone cells, independent of sex steroids. | nih.govresearchgate.net |

| A potential "brain-to-bone" regulatory pathway is also being explored. | researchgate.netnih.gov |

Potential Links to Endometriosis Pathogenesis

Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. nih.gov Emerging research suggests that dysregulation of the kisspeptin system may be involved in the pathogenesis of this disease. nih.govresearchgate.net

Altered Kisspeptin Levels: Studies have indicated that women with endometriosis have altered levels of kisspeptin and its receptor, KISS1R, in both eutopic (inside the uterus) and ectopic (outside the uterus) endometrial tissues. nih.govresearchgate.net Some research has shown significantly higher serum kisspeptin levels in patients with endometriosis compared to healthy controls, although these levels may not differentiate the severity of the disease. nih.gov Conversely, other studies have reported decreased kisspeptin expression in the eutopic endometrium of women with endometriosis. nih.gov

Role in Cell Invasion and Tissue Remodeling: Kisspeptin is known to regulate matrix metalloproteinases (MMPs), enzymes that are crucial for tissue remodeling and invasion. nih.govmdpi.com In endometriosis, there is evidence of decreased kisspeptin and KISS1R expression, which may lead to reduced suppression of MMP-2 and MMP-9. mdpi.com This could, in turn, promote the invasion and spread of endometrial cells. mdpi.com The kisspeptin system's role in limiting trophoblast invasion during placentation provides a parallel for its potential function in constraining the invasive nature of endometriotic lesions. nih.govnih.govmdpi.com

Hormonal and Inflammatory Dysregulation: The abnormal hormonal environment and chronic inflammation characteristic of endometriosis may be linked to altered kisspeptin signaling. nih.govnih.govresearchgate.net Dysregulation of kisspeptin could contribute to the disrupted gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) pulsatility observed in some women with endometriosis. nih.gov

Table 4: Research Findings on Kisspeptin's Link to Endometriosis

| Area of Investigation | Key Findings | References |

|---|---|---|

| Kisspeptin Expression | Altered levels of kisspeptin and KISS1R are found in the endometrial tissues of women with endometriosis. | nih.govresearchgate.netnih.gov |

| Serum kisspeptin levels may be higher in patients with endometriosis. | nih.gov | |

| Cell Invasion | Decreased kisspeptin expression may lead to increased activity of MMPs, promoting cell invasion. | mdpi.com |

| Hormonal Regulation | Dysregulated kisspeptin signaling may contribute to the abnormal hormonal environment in endometriosis. | nih.gov |

Regulatory Mechanisms Governing Kisspeptin Expression and Bioactivity

Genetic and Transcriptional Control of the KISS1 Gene

The expression of the KISS1 gene, the source of all kisspeptin (B8261505) peptides, is subject to intricate transcriptional regulation. The gene's promoter region contains binding sites for various transcription factors that can either activate or repress its expression.

Transcription Initiation: In humans, KISS1 mRNA transcription is initiated at a specific site located approximately 153–156 base pairs upstream of the ATG translation initiation codon nih.govnih.gov. Studies in rats have identified alternative transcription start sites, with the proximal promoter (TSS1) being more active and responsive to hormonal regulation karger.com.

Transcription Factors: A range of transcription factors have been identified that modulate KISS1 gene transcription.

Activators: Proteins such as TTF1 and CUX1-p200 have been shown to activate KISS1 promoter activity nih.govnih.gov. Specificity protein 1 (SP1) and SP3 are also crucial, contributing to basal activity and mediating estrogen-induced upregulation of KISS1 oup.comoup.comnih.gov. SP1, in particular, plays a role in regulating KISS1 transcription through mechanisms involving AMP-activated protein kinase (AMPK) and SP1 translocation bioscientifica.com.

Repressors: Conversely, EAP1, YY1, and CUX1-p110 act as repressors of KISS1 transcription nih.govnih.gov. The homeodomain transcription factor VAX1 has been identified as a repressor of KISS1 in vitro and in the male arcuate nucleus nih.gov. Additionally, MKRN3 has been shown to inhibit KISS1 promoter activity jci.org.

Epigenetic Regulation: Epigenetic modifications significantly influence KISS1 gene expression. Estrogen, through estrogen receptor alpha (ERα), can recruit factors to the KISS1 promoter, leading to histone H3 acetylation and the formation of chromatin loops. This process enhances KISS1 gene expression, particularly in the anteroventral periventricular nucleus (AVPV) pnas.org. Conversely, inhibition of histone deacetylation can upregulate KISS1 expression pnas.org. Histone H3 lysine (B10760008) 9 (H3K9) demethylation is also suggested to play a role in regulating KISS1 expression by promoting an open chromatin conformation escholarship.org.

Post-Translational Modifications and Proteolytic Cleavage of Kisspeptin Precursors

Following transcription and translation, the KISS1 gene product undergoes post-translational modifications to yield the biologically active kisspeptin peptides.

Precursor Processing: The KISS1 gene encodes a precursor protein, prepro-kisspeptin, which is a 145-amino acid peptide biosyn.comresearchgate.netkarger.com. This precursor is then processed through proteolytic cleavage to generate various kisspeptin peptides, including kisspeptin-54 (KP-54), kisspeptin-14 (KP-14), kisspeptin-13 (KP-13), and kisspeptin-10 (B1632629) (KP-10) biosyn.comresearchgate.net. These peptides share a common C-terminal RF-amide motif essential for receptor binding and activation biosyn.comresearchgate.net.

Neuronal and Neurotransmitter Inputs Modulating Kisspeptin Neuron Activity

Kisspeptin-expressing neurons, particularly those in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), are influenced by a network of neurotransmitters and neuronal inputs.

General Neurotransmitter Modulation: Kisspeptin neurons receive synaptic inputs from various neuronal systems, integrating signals that modulate their activity and, consequently, GnRH secretion nih.gove-enm.org.

Glutamatergic and Noradrenergic Influences:

Glutamatergic Influence: Kisspeptin neurons themselves can co-express glutamate, suggesting an autocrine or paracrine role for this excitatory neurotransmitter researchgate.netbiorxiv.org. Glutamate released from kisspeptin neurons influences other neuronal populations, such as POMC and NPY neurons, impacting feeding behavior ohsu.edu. Estradiol (B170435) differentially regulates glutamatergic transmission to kisspeptin neurons in the ARC and AVPV, affecting their excitability and signaling properties nih.gov. Kisspeptin can also directly enhance glutamatergic transmission to GnRH neurons in an estradiol-dependent manner, thereby modulating GnRH neuron activity oup.com.

Noradrenergic Influence: Neurons originating in the brainstem, particularly in the nucleus of the solitary tract (NTS), project to kisspeptin neurons and can modulate their activity oup.comcapes.gov.brnih.govnih.govjneurosci.org. Activation of these noradrenergic neurons generally exerts an inhibitory influence on the kisspeptin-GnRH pulse generator, suppressing LH secretion oup.comnih.govjneurosci.org. However, noradrenaline input to kisspeptin neurons in the AVPV can also be stimulatory, contributing to the triggering of the preovulatory LH surge nih.gov. Estradiol levels can influence central norepinephrine (B1679862) release, which in turn modulates kisspeptin neurons in hypothalamic regions capes.gov.br.

Hormonal Feedback Loops Regulating Kisspeptin System Expression

Sex steroids, primarily estrogen and testosterone (B1683101), exert significant feedback control over the kisspeptin system, influencing both gene expression and neuronal activity.

Estrogen Feedback: Estrogen plays a dual role, mediating both negative and positive feedback on GnRH secretion via kisspeptin neurons.

Negative Feedback: In the arcuate nucleus (ARC), estrogen, acting primarily through ERα, generally inhibits KISS1 gene expression and kisspeptin neuron activity. This mechanism is crucial for the negative feedback of sex steroids on tonic GnRH/LH secretion in both males and females oup.compnas.orgfrontiersin.orgnih.govnih.govnih.govfrontiersin.org.

Positive Feedback: In contrast, in the AVPV/rostral periventricular area of the third ventricle (RP3V), estrogen enhances KISS1 expression. This action is critical for mediating the positive feedback of estradiol that triggers the preovulatory GnRH/LH surge, leading to ovulation pnas.orgfrontiersin.orgnih.govnih.govnih.govfrontiersin.org. This differential regulation is largely attributed to the expression of ERα in kisspeptin neurons and the specific promoter regions involved oup.compnas.orgnih.gov.

Testosterone Feedback: Androgens also influence kisspeptin expression, typically exerting negative feedback. Exposure to testosterone has been shown to downregulate KISS1 gene expression in the hypothalamus elsevier.es.

Interaction with Co-transmitters: Sex steroids also modulate the expression of co-transmitters within kisspeptin neurons, such as neurokinin B (NKB) and dynorphin (B1627789) (Dyn), which further fine-tune GnRH secretion nih.govnih.gov.

GnRH and Kisspeptin Interaction: Kisspeptin neurons are situated upstream of GnRH neurons, stimulating GnRH release nih.govfrontiersin.org. The pulsatile activity of GnRH secretion is driven by kisspeptin neurons, particularly the KNDy neurons in the ARC, and is modulated by gonadal steroids altering KNDy neuron signaling nih.govfrontiersin.orgelifesciences.org.

Advanced Research Methodologies and Experimental Models in Kisspeptin System Investigations

Computational Modeling and In Silico Predictions

Computational modeling and in silico prediction methodologies are instrumental in dissecting the molecular interactions between kisspeptin (B8261505) peptides and their primary receptor, GPR54 (also known as Kiss1R). These approaches enable the prediction of binding affinities, the identification of critical amino acid residues involved in ligand-receptor engagement, and the elucidation of structure-activity relationships (SAR) without the need for extensive experimental synthesis. Such methods provide a foundational understanding for the rational design of novel kisspeptin analogs with tailored pharmacological profiles.

Specific in silico investigations have explored the interactions of various kisspeptin fragments with GPR54. For instance, studies focusing on eel kisspeptin peptides have incorporated computational analyses to understand their interaction with the rat Kiss1R. These analyses have yielded quantitative data on the potency of these peptides, including the determination of EC50 values for receptor activation. One such study identified eel Kp1(15) as a likely mature peptide that can activate the rat Kiss1R, providing specific potency data.

Data Table: In Silico Determined Potency of Eel Kisspeptin Variants

| Peptide | Receptor Target | EC50 (nM) |

| Eel Kp1(15) | Rat Kiss1R | 11.8 ± 2.0 |

| nih.gov |

These computational findings contribute significantly to the understanding of kisspeptin-receptor interactions, offering a basis for the rational design and optimization of kisspeptin-based therapeutics and research tools.

Compound List:

Kisspeptin

Kisspeptin-15 (including variants like Eel Kp1(15))

Future Perspectives in Kisspeptin Research

Deeper Elucidation of Molecular Mechanisms and Physiological Functions

Future research endeavors will focus on dissecting the intricate molecular pathways through which kisspeptins, including Kp-15, exert their effects. Kisspeptin (B8261505) binds to its receptor, KISS1R (GPR54), initiating intracellular signaling cascades involving Gq/11, PLC, IP3, DAG, PKC, and MAPKs such as ERK1/2 and p38 frontiersin.orgoup.com. The recruitment of arrestins also modulates these pathways frontiersin.org. Understanding how these signaling cascades are differentially activated by various kisspeptin isoforms, including Kp-15, and how this translates into specific physiological outcomes is crucial.

Specifically, research aims to:

Clarify signaling specificity: Investigate how kisspeptin isoforms, such as Kp-15, might have distinct signaling profiles or tissue-specific actions beyond their shared receptor.

Elucidate non-canonical pathways: Explore potential non-Gq/11-coupled signaling or alternative downstream effectors that may contribute to kisspeptin's diverse functions.

Define Kp-15's direct roles: While kisspeptin is known to stimulate GnRH secretion, its potential direct roles in peripheral tissues, such as the gonads or metabolic organs, require further characterization nih.govmdpi.com. Studies have indicated kisspeptin expression in the pancreas, liver, and adipose tissue, suggesting broader metabolic implications mdpi.combioscientifica.comelifesciences.org.

Comprehensive Understanding of Inter-System Integration (Reproductive, Metabolic, Stress)

The kisspeptin system acts as a nexus, integrating reproductive function with metabolic status and stress responses. Future research will focus on unraveling these complex interconnections:

Reproductive-Metabolic Integration: Kisspeptin neurons are influenced by metabolic hormones like leptin, insulin (B600854), and ghrelin bioscientifica.comnih.govfrontiersin.org. Understanding how Kp-15 specifically relays signals related to energy balance to the reproductive axis is a key area. For instance, studies suggest kisspeptin neurons may be intermediate players in mediating leptin's effects on reproduction nih.gov. Furthermore, kisspeptin signaling has been implicated in glucose homeostasis, with evidence suggesting a role in insulin secretion and glucose tolerance mdpi.com. Research will explore how Kp-15 contributes to this metabolic regulation.

Stress and Reproduction: Stress profoundly impacts reproductive function, and kisspeptin signaling is implicated in mediating these effects. Studies show that stress paradigms can downregulate kisspeptin expression, consequently inhibiting gonadotropin secretion and delaying puberty nih.govnih.govnih.gov. Future work will investigate the precise neural circuits and molecular mechanisms by which Kp-15 mediates stress-induced reproductive perturbations, including the role of the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid receptors on kisspeptin neurons frontiersin.orgnih.gov.

Astrocytic Kisspeptin Signaling: Emerging evidence points to a role for kisspeptin signaling in astrocytes, which may cooperate in fine-tuning the reproductive axis and its response to metabolic stress jci.orgcam.ac.uk. Further research is needed to elucidate the specific contributions of astrocytic Kp-15 signaling to reproductive regulation.

Addressing Unanswered Questions and Persistent Research Gaps

Despite substantial progress, several critical questions regarding kisspeptin signaling, including the precise roles of Kp-15, remain unanswered:

Kisspeptin Isoform Specificity: While kisspeptin-54 (Kp-54) is the predominant circulating form, the specific physiological roles and signaling mechanisms of shorter isoforms like Kp-15 are not fully delineated oup.com. Research is needed to determine if Kp-15 possesses unique functions or signaling properties.

GnRH Pulse Generation: The exact mechanisms by which kisspeptin neurons generate the pulsatile release of GnRH, and how this rhythm is modulated by steroids and metabolic cues, are still subjects of investigation biorxiv.orgoup.comfrontiersin.org. Understanding the role of Kp-15 in this intricate pulse-generating system is a significant research gap.

Extra-hypothalamic Functions: Kisspeptin and its receptor are expressed in various extra-hypothalamic brain regions and peripheral tissues, suggesting roles beyond reproduction elifesciences.orgoup.comwikipedia.orgphysiology.orgbiorxiv.org. The specific functions of Kp-15 in these locations, such as its potential involvement in mood regulation, behavioral control, or peripheral metabolic processes, require extensive exploration oup.comphysiology.orgbiorxiv.org.

Inter-systemic Interactions: While the links between reproduction, metabolism, and stress are recognized, the precise molecular integration points and the specific contribution of Kp-15 to these integrated pathways are not fully understood nih.govnih.govoup.come-enm.orgajms.iqnih.govoup.com.

Innovation in Research Tools and Methodologies for Kisspeptin System Studies

Advancements in research tools and methodologies are crucial for addressing the existing knowledge gaps in kisspeptin research. Future directions include:

Development of Specific Tools: Creating highly specific antibodies and assays for individual kisspeptin isoforms, including Kp-15, would enable more precise measurement of their concentrations and localization in biological samples and tissues nih.gov.

Advanced Genetic Models: Utilizing sophisticated genetic models, such as conditional knockout mice or knock-in models that allow for the manipulation of specific kisspeptin-producing neuronal populations or the kisspeptin receptor in a cell-type-specific manner, will be instrumental in dissecting the functions of kisspeptin in different physiological contexts jci.orgcam.ac.uk.

In Vivo Imaging and Electrophysiology: Employing advanced in vivo imaging techniques (e.g., fiber photometry, two-photon microscopy) and electrophysiological recordings will provide real-time insights into the activity patterns of kisspeptin neurons and their interactions with other neural circuits under various physiological and pathological conditions oup.combiorxiv.org.

Computational Modeling: Leveraging computational approaches, including molecular docking and dynamic simulations, can aid in understanding the precise interactions between kisspeptin isoforms and their receptor, facilitating the design of novel agonists and antagonists anr.fr.

Multi-omics Approaches: Integrating transcriptomics, proteomics, and metabolomics data will offer a holistic view of the kisspeptin system's regulation and its downstream effects, particularly in complex inter-systemic interactions.

By focusing on these future perspectives, research into Kisspeptin-15 and the broader kisspeptin system promises to yield significant advancements in our understanding of fundamental biological processes and open new avenues for therapeutic interventions in reproductive, metabolic, and stress-related disorders.

Q & A

Q. What are the primary physiological roles of Kisspeptin-15, and how are these investigated in preclinical models?

Kisspeptin-15 is primarily studied for its role in reproductive and metabolic regulation. Preclinical models (e.g., rodent studies) employ techniques such as:

- Immunoassays (ELISA, Western blot) to measure peptide expression

- CRISPR/Cas9 knockout models to assess phenotypic changes

- Intracerebroventricular (ICV) injections to evaluate central nervous system effects